(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid
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Overview
Description
(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid is an organic compound with a unique structure characterized by a cyclopropyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid typically involves the following steps:
Alkylation: The dimethyl groups are introduced via alkylation reactions, where methyl groups are added to the carbon backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and alkylation processes, followed by efficient carboxylation techniques. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropyl group can undergo substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the compound’s binding affinity to enzymes and receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Hydroxyoctanoic acid: Shares a similar backbone but differs in the presence of a hydroxy group.
Dimethyl sulfoxide (DMSO): Although structurally different, it is used in similar applications as a solvent and reagent.
Uniqueness
(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid is unique due to its cyclopropyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-3-cyclopropyl-2,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(8(10)11)9(2,3)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPUGOPIDYZVGG-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C)(C)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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